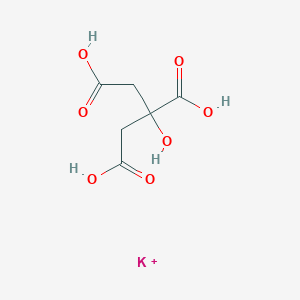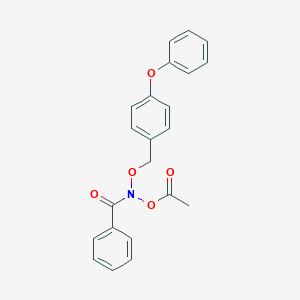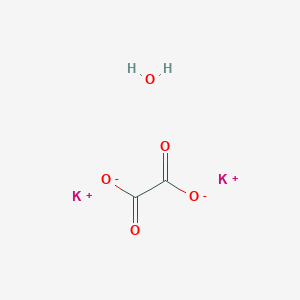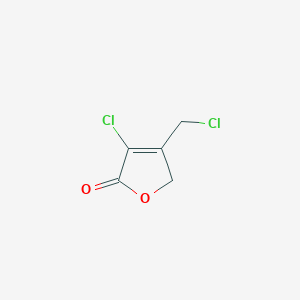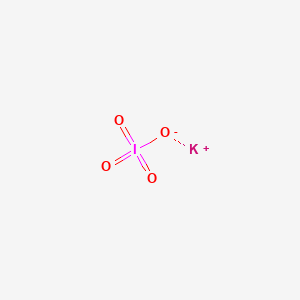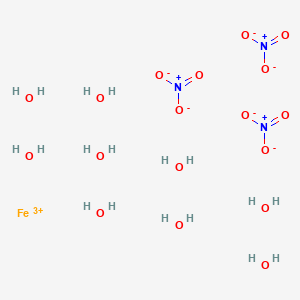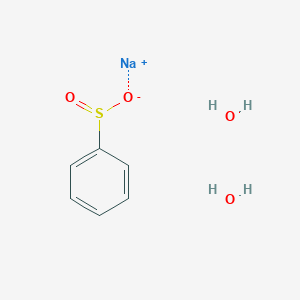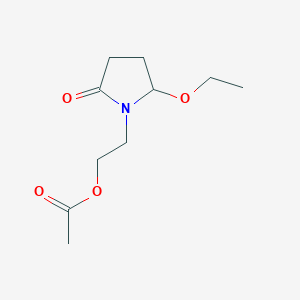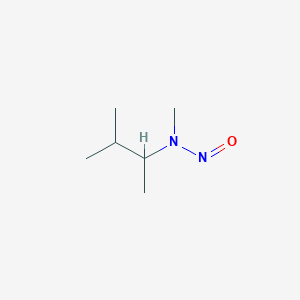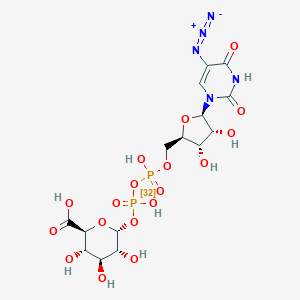
5-Azido-udp-glucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-udp-glucuronic acid (5-Azido-UDP-GlcA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to UDP-glucuronic acid, which is an essential substrate for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. However, the azide group in 5-Azido-UDP-GlcA makes it a valuable tool for studying the biosynthesis, metabolism, and function of these carbohydrates.
作用機序
The mechanism of action of 5-Azido-UDP-GlcA is based on its structural similarity to UDP-GlcA. Like UDP-GlcA, 5-Azido-UDP-GlcA can be incorporated into the biosynthesis of GAGs and proteoglycans by glycosyltransferases. The azide group in 5-Azido-UDP-GlcA can then be selectively labeled with a fluorescent or biotinylated probe using click chemistry. This labeling allows researchers to track the biosynthesis and metabolism of GAGs and proteoglycans in living cells and tissues.
生化学的および生理学的効果
5-Azido-UDP-GlcA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
実験室実験の利点と制限
The advantages of using 5-Azido-UDP-GlcA in lab experiments are numerous. This molecule is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. The azide group in 5-Azido-UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, which can be used for imaging and biochemical assays. Additionally, 5-Azido-UDP-GlcA is stable and can be stored for extended periods, making it a convenient reagent for lab experiments.
The limitations of using 5-Azido-UDP-GlcA in lab experiments are primarily related to its synthesis and availability. This molecule is not commercially available and must be synthesized in the lab, which can be time-consuming and challenging. Additionally, the synthesis of 5-Azido-UDP-GlcA requires specialized equipment and expertise, which may limit its use in some labs.
将来の方向性
The potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible. One area of research that could benefit from the use of this molecule is the study of the role of GAGs and proteoglycans in disease. By labeling these carbohydrates with 5-Azido-UDP-GlcA, researchers could track their biosynthesis and metabolism in disease models, potentially leading to new insights into the mechanisms of disease.
Another area of research that could benefit from the use of 5-Azido-UDP-GlcA is the development of new imaging techniques. By labeling GAGs and proteoglycans with fluorescent or biotinylated probes, researchers could visualize these carbohydrates in living cells and tissues, potentially leading to new diagnostic and therapeutic approaches.
In conclusion, 5-Azido-UDP-GlcA is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. Its structural similarity to UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, making it a versatile reagent for lab experiments. While its synthesis and availability may limit its use in some labs, the potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible.
合成法
The synthesis of 5-Azido-UDP-GlcA involves the modification of UDP-GlcA through a series of chemical reactions. The starting material for this synthesis is UDP-glucuronic acid, which is commercially available or can be synthesized from glucose. The azide group is then introduced into the molecule using azidotrimethylsilane and trifluoroacetic acid. The final product is purified using ion-exchange chromatography.
科学的研究の応用
5-Azido-UDP-GlcA has numerous applications in scientific research. One of the primary uses of this molecule is to study the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans. These complex carbohydrates play essential roles in many biological processes, including cell adhesion, signaling, and tissue development. By labeling GAGs and proteoglycans with 5-Azido-UDP-GlcA, researchers can track their biosynthesis and metabolism in living cells and tissues.
特性
CAS番号 |
137528-00-8 |
|---|---|
製品名 |
5-Azido-udp-glucuronic acid |
分子式 |
C15H21N5O18P2 |
分子量 |
622.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxy(32P)phosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21N5O18P2/c16-19-18-3-1-20(15(29)17-11(3)26)12-8(24)5(21)4(35-12)2-34-39(30,31)38-40(32,33)37-14-9(25)6(22)7(23)10(36-14)13(27)28/h1,4-10,12,14,21-25H,2H2,(H,27,28)(H,30,31)(H,32,33)(H,17,26,29)/t4-,5-,6+,7+,8-,9-,10+,12-,14-/m1/s1/i40+1 |
InChIキー |
ZNOHGZBJCYOZKN-NQZRZOHOSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[32P](=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |
同義語 |
5-azido-UDP-glucuronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






